molecular formula C10H13ClN2 B11712303 2-Chloro-4-(piperidin-4-yl)pyridine

2-Chloro-4-(piperidin-4-yl)pyridine

Cat. No.: B11712303
M. Wt: 196.67 g/mol
InChI Key: HAZRSIMIWMNCFP-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a piperidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or THF.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure.

Major Products Formed

Scientific Research Applications

2-Chloro-4-(piperidin-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance the compound’s ability to cross biological membranes, while the pyridine ring can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(piperidin-1-yl)pyridine
  • 4-(Piperidin-4-yl)pyridine
  • 2-Chloro-4-(morpholin-4-yl)pyridine

Uniqueness

2-Chloro-4-(piperidin-4-yl)pyridine is unique due to the specific positioning of the chlorine and piperidine substituents, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-chloro-4-piperidin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZRSIMIWMNCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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